1-(Thiophen-2-yl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
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Overview
Description
1-(Thiophen-2-yl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a complex organic compound that features multiple thiophene rings Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with isocyanates under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Industrial methods also emphasize safety and environmental considerations, such as minimizing hazardous by-products and efficient waste management.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
1-(Thiophen-2-yl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2-Acetylthiophene: A thiophene derivative with an acetyl group.
Benzo[b]thiophene: A fused ring system containing a benzene and thiophene ring.
Uniqueness
1-(Thiophen-2-yl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is unique due to its multiple thiophene rings and urea linkage, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS3/c17-14(15-12-4-2-7-20-12)16-13(10-5-8-18-9-10)11-3-1-6-19-11/h1-9,13H,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTXXRIHWRHBFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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